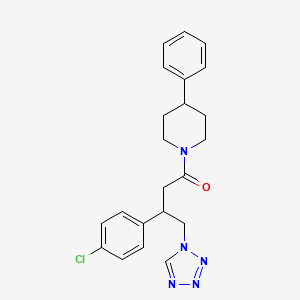![molecular formula C16H19ClN4O B12177954 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12177954.png)
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol is a chemical compound that features a pyridazine ring substituted with a chlorophenyl group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol typically involves the reaction of a pyridazine derivative with a piperazine derivative. One common method involves the use of anhydrous potassium carbonate and 1-bromo-2-chloroethane in anhydrous dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for a specified period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group on the pyridazine ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic, anti-inflammatory, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that mediate inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Propriétés
Formule moléculaire |
C16H19ClN4O |
|---|---|
Poids moléculaire |
318.80 g/mol |
Nom IUPAC |
2-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19ClN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2 |
Clé InChI |
RAIYATBUBHKGJD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177880.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12177885.png)
![(4-Butoxy-3,5-dichlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12177892.png)
![N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12177904.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12177909.png)

![methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12177920.png)

![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12177937.png)
![6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12177941.png)
![3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12177945.png)
![3-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177946.png)
